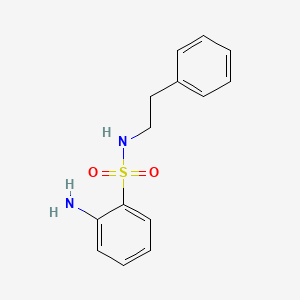

((2-Aminophenyl)sulfonyl)(2-phenylethyl)amine

Description

Properties

IUPAC Name |

2-amino-N-(2-phenylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c15-13-8-4-5-9-14(13)19(17,18)16-11-10-12-6-2-1-3-7-12/h1-9,16H,10-11,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZWSJHEDPBGOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2-Aminophenyl)sulfonyl)(2-phenylethyl)amine typically involves the reaction of 2-aminophenylsulfonyl chloride with 2-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions: ((2-Aminophenyl)sulfonyl)(2-phenylethyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as or , leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like or , resulting in the formation of amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: ((2-Aminophenyl)sulfonyl)(2-phenylethyl)amine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It serves as a probe to investigate enzyme mechanisms and receptor-ligand interactions .

Medicine: It may serve as a lead compound for the development of new therapeutic agents targeting various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymer additives .

Mechanism of Action

The mechanism of action of ((2-Aminophenyl)sulfonyl)(2-phenylethyl)amine involves its interaction with specific molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzyme activity. The phenylethylamine moiety can interact with receptor sites, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfonamides

Structural and Electronic Effects

- Amino vs. Nitro Substitution: The amino group in the target compound (electron-donating) contrasts with the nitro group in its analog (electron-withdrawing, ).

- Chlorinated Derivatives (): Trichlorophenyl substitution significantly increases lipophilicity (logP ~4.2 estimated), favoring membrane permeability but reducing aqueous solubility.

- Heterocyclic Variations (): Isoxazole and pyridyl groups introduce heteroatoms, altering electronic distribution and enabling coordination with metal ions or enzymes .

Biological Activity

((2-Aminophenyl)sulfonyl)(2-phenylethyl)amine, also known by its chemical structure C14H16N2O2S, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, including its therapeutic applications and toxicity profiles.

- Chemical Name : this compound

- Molecular Formula : C14H16N2O2S

- CAS Number : 23822-95-9

- Molecular Weight : 272.36 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The sulfonamide group in the compound is known for its role in inhibiting carbonic anhydrase and other enzymes, which can lead to various physiological effects.

Enzyme Inhibition

Research indicates that compounds with a sulfonamide moiety can inhibit several key enzymes:

- Carbonic Anhydrase : This enzyme plays a crucial role in maintaining acid-base balance and fluid secretion. Inhibition can lead to diuretic effects and may be beneficial in treating conditions like glaucoma or edema.

- Kinases : Bifunctional compounds like this compound have been explored for their potential in targeted protein degradation, particularly in cancer therapy where aberrant kinase activity is prevalent .

Anticancer Properties

Several studies have highlighted the anticancer potential of sulfonamide derivatives:

- In vitro Studies : this compound has shown promise in inhibiting the proliferation of various cancer cell lines. The exact mechanism often involves the induction of apoptosis and cell cycle arrest.

- Case Study : A study demonstrated that derivatives of this compound could effectively inhibit tumor growth in xenograft models, leading to significant reductions in tumor size compared to control groups .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

- Bacterial Inhibition : Preliminary tests indicate that this compound exhibits inhibitory effects against Gram-positive bacteria, likely due to its interference with bacterial enzyme systems .

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective properties:

- Mechanism : It is hypothesized that the compound's ability to modulate neurotransmitter systems could provide protective effects against neurodegenerative diseases .

Toxicity Profile

Understanding the safety and toxicity of this compound is crucial for its therapeutic application:

- Toxicological Studies : Current data indicates that while the compound exhibits promising biological activity, it also presents certain toxicological risks at higher concentrations. Comprehensive studies are needed to establish safe dosage levels and potential side effects .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.